![molecular formula C22H33N3O4 B2641591 8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate CAS No. 1823776-49-3](/img/structure/B2641591.png)

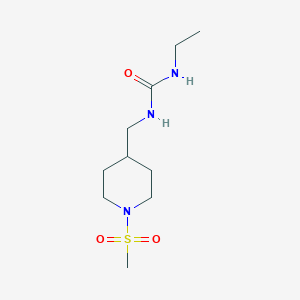

8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate” is a complex organic molecule. It likely contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, has been synthesized . The synthesis involved the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .Applications De Recherche Scientifique

Constrained Peptide Surrogates

Spirolactams have been utilized as conformationally restricted pseudopeptides, serving as surrogates for dipeptide sequences in peptide synthesis. For example, spirolactam derivatives have been prepared for use as constrained substitutes for Pro-Leu and Gly-Leu dipeptides, mimicking gamma-turn or distorted type II beta-turn structures in peptides (Fernandez et al., 2002).

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, which share structural features with the mentioned compound, has shown their ability to form supramolecular arrangements without solvent molecules. These studies highlight the role of substituents on the cyclohexane ring in influencing the crystal structure and formation of specific supramolecular patterns (Graus et al., 2010).

Building Blocks for Cyclopropyl-Containing Amino Acids

Compounds related to the mentioned diazaspirodecane structure have been demonstrated as versatile building blocks for the synthesis of cyclopropyl-containing amino acids. These building blocks are reactive in various organic reactions, such as Michael additions and Diels–Alder reactions, leading to new amino acids in protected form (Limbach et al., 2009).

NMR Analysis for Stereochemical Assignment

Research employing 13C, 15N, and 17O NMR techniques has been effective in assigning the relative configuration of spiro[4.5]decanes. These studies provide insights into the stereochemistry and conformations of compounds with similar structures, facilitating the understanding of their chemical properties and potential applications (Guerrero-Alvarez et al., 2004).

Novel Spiro Scaffolds for Drug Discovery

Inspired by bioactive natural products, novel spiro scaffolds resembling the diazaspirodecane structure have been synthesized for drug discovery applications. These scaffolds serve as building blocks for generating lead generation libraries, showcasing the potential for the development of new therapeutic agents (Jenkins et al., 2009).

Propriétés

IUPAC Name |

8-O-benzyl 1-O-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-21(2,3)29-20(27)25-18(15-23)9-10-22(25)11-13-24(14-12-22)19(26)28-16-17-7-5-4-6-8-17/h4-8,18H,9-16,23H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTWBPGJTROQJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2641517.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)

![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodobenzamide](/img/structure/B2641530.png)